Cas no 1179194-19-4 (1-(Methylamino)-4-phenylcyclohexylmethanol)

1-(Methylamino)-4-phenylcyclohexylmethanol 化学的及び物理的性質
名前と識別子
-
- (1-Methylamino-4-phenyl-cyclohexyl)-methanol
- Cyclohexanemethanol, 1-(methylamino)-4-phenyl-
- 1-(Methylamino)-4-phenylcyclohexylmethanol
-
- MDL: MFCD12826684
- インチ: 1S/C14H21NO/c1-15-14(11-16)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3
- InChIKey: WNNUKLIJLQARLJ-UHFFFAOYSA-N
- ほほえんだ: C1(NC)(CO)CCC(C2=CC=CC=C2)CC1
1-(Methylamino)-4-phenylcyclohexylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74287-0.5g |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 0.5g |
$579.0 | 2024-05-24 | |
Enamine | EN300-74287-0.1g |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 0.1g |
$257.0 | 2024-05-24 | |
TRC | M287235-100mg |
[1-(Methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
Enamine | EN300-74287-2.5g |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 2.5g |
$1454.0 | 2024-05-24 | |
Chemenu | CM447744-250mg |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95%+ | 250mg |
$353 | 2023-02-03 | |
abcr | AB506706-250mg |
[1-(Methylamino)-4-phenylcyclohexyl]methanol; . |
1179194-19-4 | 250mg |
€595.00 | 2025-02-16 | ||
Aaron | AR01AI12-100mg |
[1-(Methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 100mg |
$379.00 | 2025-02-09 | |
Aaron | AR01AI12-500mg |
[1-(Methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 500mg |
$822.00 | 2025-02-09 | |
1PlusChem | 1P01AHSQ-50mg |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 50mg |
$229.00 | 2025-03-19 | |
1PlusChem | 1P01AHSQ-2.5g |
[1-(methylamino)-4-phenylcyclohexyl]methanol |
1179194-19-4 | 95% | 2.5g |
$1859.00 | 2023-12-26 |
1-(Methylamino)-4-phenylcyclohexylmethanol 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
4. Back matter
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
1-(Methylamino)-4-phenylcyclohexylmethanolに関する追加情報
Introduction to 1-(Methylamino)-4-phenylcyclohexylmethanol (CAS No. 1179194-19-4)
1-(Methylamino)-4-phenylcyclohexylmethanol (CAS No. 1179194-19-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methylaminocyclohexylmethanol, is characterized by its unique molecular structure, which includes a cyclohexane ring, a phenyl group, and a methylamino functional group. These structural features contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.
The chemical formula of 1-(Methylamino)-4-phenylcyclohexylmethanol is C13H20N·O, and its molecular weight is approximately 208.30 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the reduction of ketones and the introduction of the methylamino group. Its synthesis has been optimized to achieve high yields and purity, making it suitable for both laboratory research and potential pharmaceutical development.
In recent years, 1-(Methylamino)-4-phenylcyclohexylmethanol has been the focus of several studies aimed at elucidating its pharmacological properties. One of the key areas of interest is its potential as an analgesic agent. Research has shown that this compound can interact with specific receptors in the central nervous system, potentially modulating pain pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 1-(Methylamino)-4-phenylcyclohexylmethanol exhibits significant analgesic effects in animal models, suggesting its potential for the development of novel pain management therapies.
Beyond its analgesic properties, 1-(Methylamino)-4-phenylcyclohexylmethanol has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are major health concerns worldwide, and there is a continuous need for effective treatments. A 2023 study in the European Journal of Pharmacology demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. These findings highlight its potential as a therapeutic agent for managing inflammatory conditions.
The pharmacokinetic profile of 1-(Methylamino)-4-phenylcyclohexylmethanol has also been studied to understand its behavior in biological systems. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development. A study published in the Journal of Pharmaceutical Sciences in 2021 reported that the compound is rapidly absorbed after oral administration and has a moderate half-life, making it suitable for once-daily dosing regimens.
Safety and toxicity assessments are essential components of drug development, and several studies have evaluated these aspects for 1-(Methylamino)-4-phenylcyclohexylmethanol. In vitro and in vivo experiments have shown that this compound exhibits low toxicity at therapeutic doses. A comprehensive safety evaluation conducted by a team at the National Institutes of Health (NIH) in 2022 found that it does not cause significant adverse effects on major organs or systems at clinically relevant concentrations.
The potential applications of 1-(Methylamino)-4-phenylcyclohexylmethanol extend beyond pain management and anti-inflammatory treatments. Recent research has explored its effects on other biological processes, such as neuroprotection and cardiovascular health. For example, a study published in Neuropharmacology in 2023 reported that this compound can protect neurons from oxidative stress-induced damage, suggesting its potential use in neurodegenerative diseases like Alzheimer's disease.
In the cardiovascular domain, preliminary studies have indicated that 1-(Methylamino)-4-phenylcyclohexylmethanol may have beneficial effects on blood pressure regulation and vascular function. A 2023 study in Hypertension found that this compound can lower blood pressure by relaxing vascular smooth muscle cells and improving endothelial function. These findings open up new avenues for exploring its use in hypertension management.
The future prospects for 1-(Methylamino)-4-phenylcyclohexylmethanol are promising. Ongoing clinical trials are evaluating its efficacy and safety in human subjects, with initial results showing positive outcomes. The compound's unique combination of pharmacological properties makes it a valuable candidate for further development into therapeutic agents targeting various medical conditions.
In conclusion, 1-(Methylamino)-4-phenylcyclohexylmethanol (CAS No. 1179194-19-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its analgesic, anti-inflammatory, neuroprotective, and cardiovascular benefits make it an exciting area of focus for scientists and clinicians alike. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic applications, it holds great promise for improving patient outcomes across multiple disease areas.
1179194-19-4 (1-(Methylamino)-4-phenylcyclohexylmethanol) 関連製品
- 1820619-58-6(Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate)
- 1443345-59-2((2,4-difluorophenyl)-(1,3-thiazol-2-yl)methanone)
- 611186-42-6(2-{4-({(3-nitrophenyl)formamidomethanethioyl}amino)phenylformamido}acetic acid)
- 188918-74-3(5-cyclopropyl-2-Pyridinecarbonitrile)
- 2137984-46-2(4-(Aminomethyl)-1-cyclopropyl-5-(pyridin-4-yl)pyrrolidin-2-one)
- 2680696-65-3(benzyl N-(5-bromo-4-methylpyridin-3-yl)methylcarbamate)
- 954707-99-4(N-2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl-4-(trifluoromethyl)benzamide)
- 1597242-04-0(1-iodo-2-(4,4,4-trifluorobutoxy)cyclohexane)
- 2227884-55-9((3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one)
- 1170867-35-2(N-ethyl-3-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
